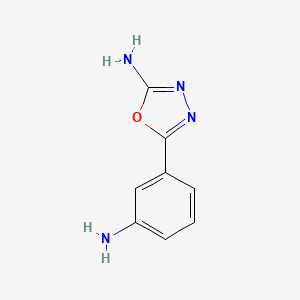
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with an aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of N,N’-diacylhydrazines under acidic or basic conditions. For instance, the reaction of 3-aminobenzoic acid hydrazide with carbon disulfide followed by cyclization can yield the desired oxadiazole .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This approach can be particularly useful for large-scale production, ensuring efficient and cost-effective synthesis .
化学反応の分析
Types of Reactions
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and sensors.
作用機序
The mechanism by which 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other aminophenyl-substituted oxadiazoles and related heterocycles such as:
- 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine
- 5-(2-Aminophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-Aminophenyl)-1,2,4-oxadiazol-2-amine
Uniqueness
5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
202118-13-6 |
|---|---|
分子式 |
C8H8N4O |
分子量 |
176.18 g/mol |
IUPAC名 |
5-(3-aminophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H8N4O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,9H2,(H2,10,12) |
InChIキー |
NWYMVVYNDYQQKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


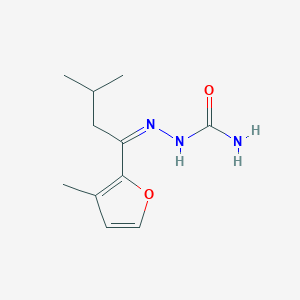
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)

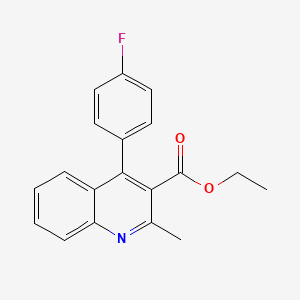
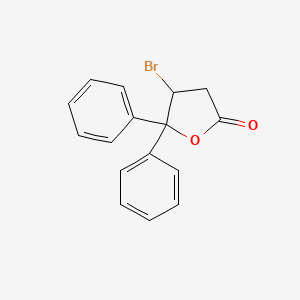
![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)

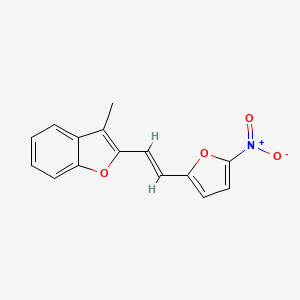

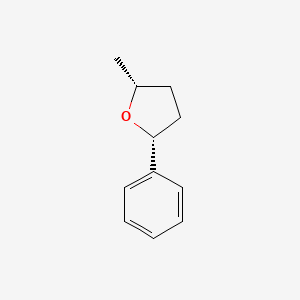


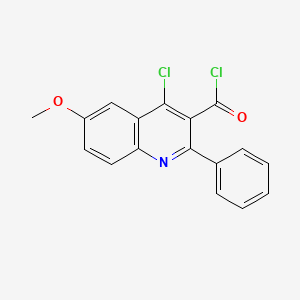
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
